Decanoyl coenzyme A (triammonium)
Description
Significance of Decanoyl Coenzyme A as a Central Metabolic Intermediate
Decanoyl coenzyme A serves as a crucial junction in cellular metabolism, linking various biochemical pathways. It is a key intermediate in the beta-oxidation of fatty acids, the process by which fatty acids are broken down to produce energy. cymitquimica.comnih.gov In this pathway, long-chain fatty acids are sequentially shortened, and decanoyl-CoA represents a specific medium-chain length intermediate. nih.gov For instance, during the beta-oxidation of palmitate and stearate (B1226849) in rat liver peroxisomes, decanoyl-CoA is a detectable intermediate, indicating its role in the breakdown of these longer fatty acids. nih.gov
Furthermore, decanoyl-CoA is not just a product of fatty acid degradation but also a precursor for the synthesis of other molecules. It can act as a primer for fatty acid elongation systems, as observed in Mycobacterium smegmatis. abmole.commedchemexpress.com This dual role highlights its central position in maintaining the balance between fatty acid breakdown and synthesis.
Broader Context of Decanoyl Coenzyme A in Energy and Lipid Metabolism
The involvement of decanoyl coenzyme A extends deep into the core processes of energy and lipid metabolism. As an intermediate in beta-oxidation, its metabolism directly contributes to the production of acetyl-CoA, which then enters the citric acid cycle to generate ATP, the cell's primary energy currency. umaryland.edu
In the realm of lipid metabolism, decanoyl-CoA is integral to the synthesis of complex lipids. cymitquimica.com Its availability can influence the production of various lipid molecules essential for cellular structure and signaling. Research has shown that decanoyl-CoA can inhibit the activity of key mitochondrial enzymes like citrate (B86180) synthase and glutamate (B1630785) dehydrogenase, suggesting a regulatory role in cellular metabolism. glpbio.comcaymanchem.com For example, in isolated rat brain mitochondria, decanoyl-CoA demonstrated inhibitory effects on these enzymes with IC50 values of 437 µM and 420 µM, respectively. caymanchem.com
Scope and Academic Research Focus on Decanoyl Coenzyme A Dynamics
Current academic research on decanoyl coenzyme A is multifaceted, exploring its metabolic functions, regulatory roles, and the dynamics of its interactions with enzymes. Scientists are investigating the kinetics of enzymes that metabolize decanoyl-CoA to understand the efficiency and regulation of fatty acid metabolism. For example, studies have compared the metabolism of decanoyl-CoA with other acyl-CoAs to elucidate the substrate specificity of enzymes involved in beta-oxidation. nih.gov
Another area of active investigation is the role of decanoyl-CoA in gene regulation. In Escherichia coli, decanoyl-CoA binds to the fatty acid metabolism regulator protein (FadR) promoter, influencing the transcription of genes involved in fatty acid degradation. glpbio.comcaymanchem.com The dynamics of acyl-CoA synthetases, the enzymes that produce acyl-CoAs like decanoyl-CoA, are also a subject of intense study, with research focusing on the conformational changes these enzymes undergo during catalysis. nih.gov Furthermore, advanced techniques are being used to study the dynamic control of metabolic nodes, including the levels of acetyl-CoA, which is directly influenced by the metabolism of decanoyl-CoA, to enhance bioproduction in organisms like Pseudomonas putida. nih.gov
Chemical and Physical Properties of Decanoyl Coenzyme A
| Property | Value | Source |
| Molecular Formula | C31H54N7O17P3S | abmole.comnih.gov |
| Molecular Weight | 921.78 g/mol | abmole.com |
| CAS Number | 1264-57-9 | abmole.comglpbio.com |
| Appearance | Solid | abmole.com |
| Storage Temperature | -20°C | abmole.comsigmaaldrich.com |
| Solubility | Soluble in water (20 mg/ml) and DMSO | caymanchem.comchemexpress.cn |
Synonyms and Identifiers
| Type | Identifier | Source |
| Synonyms | Decanoyl CoA, Decanoyl-coenzyme A, Capryl-CoA, 10:0-CoA | cymitquimica.comnih.govymdb.ca |
| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | nih.gov |
| InChI Key | CNKJPHSEFDPYDB-BOJFXZHGSA-N | nih.gov |
| PubChem CID | 440615 | nih.gov |
| ChEBI ID | 28493 | ebi.ac.uk |
Structure
2D Structure
Properties
Molecular Formula |
C31H63N10O17P3S |
|---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane |
InChI |
InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3/t20-,24-,25-,26+,30-;;;/m1.../s1 |
InChI Key |
IWPPTKRPCYMCQM-MEOYAKFISA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Decanoyl Coenzyme a in Major Metabolic Pathways
Decanoyl Coenzyme A and Fatty Acid Oxidation Pathways
Fatty acid oxidation is a critical process for generating metabolic energy in the form of ATP. Decanoyl-CoA, derived from dietary fats or the breakdown of larger fatty acid molecules, is a prime candidate for this energy-yielding process. The oxidation occurs in two major subcellular compartments: the mitochondria and the peroxisomes, each with a distinct enzymatic system and physiological role.
Mitochondrial Beta-Oxidation of Decanoyl Coenzyme A
The primary pathway for the degradation of decanoyl-CoA is mitochondrial beta-oxidation. This cyclical process systematically shortens the fatty acyl chain by two carbons in each round, producing acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and substantial ATP generation. For a medium-chain fatty acid like decanoic acid (as decanoyl-CoA), this process is highly efficient.
The mitochondrial beta-oxidation of decanoyl-CoA is carried out by a series of four core enzymatic reactions. These enzymes exhibit specificity for the chain length of the acyl-CoA substrate. For decanoyl-CoA, a C10-acyl-CoA, the key players are the medium-chain specific enzymes.
The process is initiated by Acyl-CoA Dehydrogenase . Mitochondria contain several acyl-CoA dehydrogenases with overlapping substrate specificities based on chain length: Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). Decanoyl-CoA is a primary substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) , which catalyzes the initial dehydrogenation step.
Following this, the cycle proceeds with reactions catalyzed by enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase. For longer chains, these last three activities are often contained within a single multienzyme complex known as the mitochondrial trifunctional protein (MTP). However, for medium and shorter chains like decanoyl-CoA and its subsequent products, soluble enzymes in the mitochondrial matrix, such as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) and crotonase (an enoyl-CoA hydratase), are involved.
One full cycle of beta-oxidation acting on decanoyl-CoA results in the shortening of the acyl chain by two carbons and the generation of energy-rich molecules. The primary products are one molecule of octanoyl-CoA (an 8-carbon acyl-CoA) and one molecule of acetyl-CoA. Additionally, one molecule of FADH₂ and one molecule of NADH are produced, which subsequently donate their electrons to the electron transport chain to generate ATP.
The process involves several key intermediates. The initial dehydrogenation by MCAD forms trans-2-decenoyl-CoA. This is followed by hydration to produce L-3-hydroxydecanoyl-CoA, which is then oxidized to 3-ketodecanoyl-CoA before the final thiolytic cleavage releases acetyl-CoA. Studies have shown that intermediates such as decenoylcarnitine and octanoylcarnitine (B1202733) can be detected in cells undergoing fatty acid oxidation, reflecting the progression through the beta-oxidation spiral.
Table 1: Mitochondrial Beta-Oxidation of Decanoyl-CoA
| Step | Substrate | Enzyme | Product(s) |
|---|---|---|---|
| 1. Dehydrogenation | Decanoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | trans-2-Decenoyl-CoA, FADH₂ |
| 2. Hydration | trans-2-Decenoyl-CoA | Enoyl-CoA Hydratase (Crotonase) | L-3-Hydroxydecanoyl-CoA |
| 3. Dehydrogenation | L-3-Hydroxydecanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | 3-Ketodecanoyl-CoA, NADH + H⁺ |
Peroxisomal Beta-Oxidation Involving Decanoyl Coenzyme A
While mitochondria are the primary site for the oxidation of common fatty acids, peroxisomes also possess a beta-oxidation pathway. This pathway is particularly important for substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. However, peroxisomes are also capable of oxidizing medium-chain fatty acids like decanoyl-CoA, particularly when the mitochondrial pathway is overloaded or impaired.
The peroxisomal system differs from the mitochondrial one in its initial step. Instead of a dehydrogenase, the first reaction is catalyzed by a FAD-dependent Acyl-CoA Oxidase (ACOX1) . This enzyme transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase. The subsequent hydration and dehydrogenation steps are catalyzed by a multifunctional enzyme, the D-bifunctional protein (HSD17B4). Peroxisomal oxidation of decanoyl-CoA would shorten it to medium-chain products like octanoyl-CoA, which can then be transported to mitochondria for complete oxidation.
Comparative Analysis of Organellar Decanoyl Coenzyme A Oxidation Systems
First Enzyme and Energy Yield: The most significant difference lies in the initial dehydrogenation step. The mitochondrial acyl-CoA dehydrogenase channels electrons into the electron transport chain via FADH₂, contributing to ATP synthesis. In contrast, the peroxisomal acyl-CoA oxidase directly reacts with oxygen to produce H₂O₂, a process that does not generate ATP and instead releases energy as heat.
Enzymatic Machinery: Mitochondria use a set of chain-length specific soluble enzymes and the MTP complex. Peroxisomes utilize a distinct set of enzymes, including ACOX1 and the D-bifunctional protein.
Metabolic Role: Mitochondrial beta-oxidation is primarily an energy-generating pathway, oxidizing fatty acids completely to CO₂ and water. Peroxisomal beta-oxidation often acts as a chain-shortening process, preparing substrates like VLCFAs or excess medium-chain fatty acids for subsequent mitochondrial oxidation. It is less about direct energy production and more about processing specific lipid molecules.
Substrate Transport: Long-chain fatty acids enter mitochondria via the carnitine shuttle system. In contrast, transport into peroxisomes is mediated by ATP-binding cassette (ABC) transporters, such as ABCD3, which is essential for the import and subsequent oxidation of medium-chain fatty acids.
Table 2: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation of Decanoyl-CoA
| Feature | Mitochondrial System | Peroxisomal System |
|---|---|---|
| Primary Function | ATP production | Chain shortening, detoxification, heat production |
| First Enzyme | Acyl-CoA Dehydrogenase (MCAD) | Acyl-CoA Oxidase (ACOX1) |
| Electron Acceptor | FAD (transfers to electron transport chain) | O₂ (forms H₂O₂) |
| Energy Coupling | Coupled to ATP synthesis | Not coupled to ATP synthesis |
| Key Enzymes | MCAD, Crotonase, SCHAD, β-Ketothiolase | ACOX1, D-bifunctional protein (HSD17B4) |
| End Products | Octanoyl-CoA, Acetyl-CoA, FADH₂, NADH | Chain-shortened acyl-CoAs, Acetyl-CoA, H₂O₂ |
Decanoyl Coenzyme A in Fatty Acid Biosynthesis and Elongation
Beyond its role in catabolism, decanoyl-CoA also participates in anabolic pathways, serving as a building block for more complex lipids. It can act as a "primer" for fatty acid elongation systems, a process that is essentially the reverse of beta-oxidation.
This role has been particularly noted in microorganisms. In Mycobacterium smegmatis, for instance, decanoyl-CoA is a primer for an acetyl-CoA-dependent fatty acid elongation system. Similarly, in yeast, decanoyl-CoA can effectively prime the fatty acid synthetase complex for the synthesis of longer-chain fatty acids like palmitic and stearic acid. In some engineered bacterial systems, the reversal of the beta-oxidation pathway is exploited to produce specific fatty acids, where decanoyl-CoA can be an intermediate in the synthesis of longer chains or a final product itself.
The process of elongation involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction, catalyzed by a fatty acid elongase (FAE) complex. In this cycle, decanoyl-CoA would be condensed with a two-carbon unit derived from malonyl-CoA, ultimately yielding a 12-carbon acyl-CoA (dodecanoyl-CoA), which can then undergo further elongation cycles. This demonstrates the metabolic versatility of decanoyl-CoA, positioning it as a critical branch-point metabolite that can be directed towards either energy generation or lipid synthesis depending on the cell's needs.
**De
Enzymatic Transformations and Regulation Involving Decanoyl Coenzyme a
Enzymes Catalyzing the Formation of Decanoyl Coenzyme A
The synthesis of decanoyl-CoA from its corresponding free fatty acid is the primary step for its entry into metabolic pathways. This activation is carried out by a specific class of enzymes.
Acyl-Coenzyme A synthetases (ACS), also known as acyl-CoA ligases, are the enzymes responsible for the "activation" of fatty acids by catalyzing their thioesterification to coenzyme A (CoA). wikipedia.org This process represents the initial and essential step for fatty acids to participate in both catabolic (e.g., β-oxidation) and anabolic (e.g., synthesis of complex lipids) pathways. wikipedia.orgnih.gov The activation of decanoic acid to decanoyl-CoA is a two-step reaction that requires adenosine (B11128) triphosphate (ATP). nih.gov
Step 1: Decanoic acid reacts with ATP to form an acyl-adenylate intermediate (decanoyl-AMP) and pyrophosphate (PPi). nih.gov
Step 2: The sulfhydryl group of Coenzyme A attacks the decanoyl-AMP intermediate, displacing AMP and forming the thioester bond of decanoyl-CoA. wikipedia.org
The ACS enzyme family is diverse, with different subfamilies showing preferences for fatty acids of varying chain lengths. nih.gov Medium-chain acyl-CoA synthetases (ACSM) exhibit a preference for fatty acids with 6 to 10 carbon atoms, which includes decanoic acid. nih.gov This specificity helps to channel decanoic acid into its appropriate metabolic pathways following its activation. nih.gov
Enzymatic Substrates and Cofactor Roles of Decanoyl Coenzyme A
Once formed, decanoyl-CoA serves as a key substrate for several enzyme families, donating its decanoyl group to other molecules.
Decanoyl coenzyme A is a recognized substrate for acyltransferases. These enzymes catalyze the transfer of the acyl group (in this case, the decanoyl group) from CoA to an acceptor molecule. This is a fundamental process in the synthesis of complex lipids. For instance, decanoyl-CoA has been utilized in assays for human diacylglycerol acyltransferase 1 and 2, enzymes crucial for triglyceride synthesis. The broad family of CoA transferases facilitates over 100 different reactions, transferring a CoA group from a donor like decanoyl-CoA to a carboxylate acceptor, highlighting the centrality of these thioesters in metabolism. nih.gov
Decanoyl-CoA is a substrate for the mitochondrial enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13). nih.gov This enzyme catalyzes the conjugation of the decanoyl group from decanoyl-CoA to the amino group of glycine, forming N-decanoylglycine and releasing free Coenzyme A. wikipedia.org This reaction is part of a detoxification pathway that converts endogenous and xenobiotic acyl-CoAs into less toxic, water-soluble acylglycines that can be more easily excreted. wikipedia.orggenecards.org
The affinity and reaction rate of GLYAT for various acyl-CoA esters, including decanoyl-CoA, have been studied. In rat liver mitochondria, GLYAT was found to be an exclusively intramitochondrial enzyme. nih.gov Kinetic studies revealed that the enzyme has a distinct profile of activity towards straight-chain acyl-CoA esters of different lengths. nih.gov
Table 1. Kinetic Constants of Rat Liver Glycine N-Acyltransferase for Various Acyl-CoA Substrates
This table presents the Michaelis constant (Km) and maximum velocity (Vmax) for the reaction of rat liver Glycine N-Acyltransferase with several straight-chain acyl-CoA esters. Data sourced from a study on organelle localization and substrate affinity. nih.gov
| Acyl-CoA Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|
| Butyryl-CoA (C4) | 145 | 1.18 |
| Hexanoyl-CoA (C6) | 80 | 1.83 |
| Octanoyl-CoA (C8) | 65 | 2.10 |
| Decanoyl-CoA (C10) | 75 | 1.94 |
Enzyme-Mediated Hydrolysis and Degradation of Decanoyl Coenzyme A
The cellular concentration of decanoyl-CoA is also controlled through enzymatic hydrolysis, which deactivates the molecule by cleaving the thioester bond.
Acyl-Coenzyme A thioesterases (ACOTs) are a group of enzymes that catalyze the hydrolysis of acyl-CoAs into a free fatty acid and Coenzyme A. nih.govebi.ac.uk This reaction effectively reverses the activation step performed by acyl-CoA synthetases and plays a regulatory role in fatty acid metabolism by controlling the intracellular levels of acyl-CoAs. ebi.ac.ukscite.ai
The specificity of these thioesterases varies depending on the enzyme isoform and its location. A study on an acyl-CoA thioesterase associated with the envelope of spinach chloroplasts demonstrated a clear relationship between the substrate chain length and the reaction velocity. nih.gov The enzyme showed activity towards decanoyl-CoA, and the rate of hydrolysis increased with the carbon chain length of the substrate from decanoyl-CoA (C10) to myristoyl-CoA (C14), after which the rate decreased for longer chains like stearoyl-CoA (C18). nih.gov This suggests a preference for medium- to long-chain acyl-CoAs. nih.gov Mammalian ACOTs are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, and contribute to the modulation of lipid metabolism. nih.gov
Table 2. Substrate Specificity of Spinach Chloroplast Acyl-CoA Thioesterase
This table illustrates the relative velocity of hydrolysis for different acyl-CoA substrates by an acyl-CoA thioesterase from spinach chloroplasts, indicating the enzyme's preference based on fatty acid chain length. nih.gov
| Acyl-CoA Substrate (Chain Length) | Relative Velocity of Hydrolysis (%) |
|---|---|
| Decanoyl-CoA (C10) | 45 |
| Lauroyl-CoA (C12) | 80 |
| Myristoyl-CoA (C14) | 100 |
| Palmitoyl-CoA (C16) | 85 |
| Stearoyl-CoA (C18) | 50 |
| Oleoyl-CoA (C18:1) | 20 |
Regulatory Influence of Decanoyl Coenzyme A on Enzyme Activity
Decanoyl-CoA, like other long-chain fatty acyl-CoAs, is not just a metabolic intermediate but also a potent regulatory molecule. It can directly influence the activity of key enzymes through allosteric modulation and feedback inhibition, and it can indirectly regulate metabolic pathways by controlling the activity of transcription factors.
Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. study.comkhanacademy.orgnih.gov Decanoyl-CoA and other long-chain acyl-CoAs act as allosteric inhibitors of several key metabolic enzymes, providing a mechanism for feedback control.
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid synthesis, the carboxylation of acetyl-CoA to malonyl-CoA. nih.govnatap.org ACC is a critical control point and is subject to allosteric regulation. Long-chain fatty acyl-CoAs, the end products of fatty acid synthesis, act as feedback inhibitors of ACC. researchgate.net This inhibition is a classic example of product-induced feedback regulation, preventing the overproduction of fatty acids. While specific kinetic data for decanoyl-CoA is not always detailed, it is understood to contribute to the pool of long-chain acyl-CoAs that allosterically inhibit ACC. nih.govresearchgate.neth1.co
Citrate (B86180) Synthase: This enzyme catalyzes the first reaction of the citric acid cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. virginia.eduwikipedia.org Long-chain fatty acyl-CoAs, including oleoyl-CoA, have been shown to be potent inhibitors of citrate synthase. nih.govproteopedia.org This inhibition is physiologically significant as it links fatty acid metabolism to the central energy-producing pathway of the cell. When fatty acid oxidation is high, the resulting accumulation of acyl-CoAs can inhibit citrate synthase, thereby modulating the entry of acetyl-CoA into the citric acid cycle.
Glutamate (B1630785) Dehydrogenase (GDH): This mitochondrial enzyme plays a crucial role in amino acid metabolism, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. nih.govwikipedia.orgebi.ac.uk GDH is subject to complex allosteric regulation by a variety of metabolites that signal the energy state of the cell. Palmitoyl-CoA has been identified as a negative allosteric effector of GDH. nih.govnih.gov This inhibition by a long-chain fatty acyl-CoA provides a mechanism to coordinate fatty acid and amino acid metabolism.
| Enzyme | Inhibitor | Type of Inhibition | Notes |
|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Long-chain acyl-CoAs (including Decanoyl-CoA) | Allosteric Feedback Inhibition | Inhibits the rate-limiting step of fatty acid synthesis. |
| Citrate Synthase | Long-chain acyl-CoAs | Allosteric Inhibition | Links fatty acid oxidation to the citric acid cycle. |
| Glutamate Dehydrogenase (GDH) | Palmitoyl-CoA | Allosteric Inhibition | Coordinates fatty acid and amino acid metabolism. |
In addition to direct enzyme modulation, decanoyl-CoA plays a crucial role in the transcriptional regulation of fatty acid metabolism, primarily through its interaction with the fatty acid metabolism regulator protein, FadR, in Escherichia coli. uniprot.orgwikipedia.org FadR is a dual-function transcription factor that acts as a repressor of fatty acid degradation (β-oxidation) genes and an activator of fatty acid biosynthesis genes. nih.govasm.org
In the absence of long-chain acyl-CoAs, FadR exists as a homodimer that binds to specific DNA operator sequences, preventing the transcription of the fad genes (e.g., fadA, fadB, fadD, fadL, fadE) and activating the transcription of fabA and fabB, which are involved in unsaturated fatty acid synthesis. embopress.orguniprot.orgnih.gov The FadR protein has a two-domain structure: an N-terminal DNA-binding domain with a winged helix-turn-helix motif and a C-terminal domain that binds acyl-CoAs. embopress.orgnih.govwikipedia.orgresearchgate.net
The binding of a long-chain fatty acyl-CoA, such as decanoyl-CoA, to the C-terminal domain of FadR induces a significant conformational change in the protein. nih.gov This structural rearrangement alters the orientation of the N-terminal DNA-binding domains, reducing their affinity for the operator DNA and causing FadR to dissociate from the DNA. nih.gov This dissociation leads to the de-repression of the fad genes, allowing the cell to synthesize the enzymes required for the breakdown of fatty acids.
The affinity of FadR for different acyl-CoAs varies with chain length. Long-chain acyl-CoAs like oleoyl-CoA and palmitoyl-CoA are potent inhibitors of FadR DNA binding, with apparent Ki values in the low nanomolar range. nih.gov Decanoyl-CoA also inhibits FadR binding, although at higher concentrations, with an apparent Ki value above 1 µM. researchgate.netnih.gov This differential affinity allows the cell to fine-tune its metabolic response to the availability of different fatty acids.
| Acyl-CoA | Apparent Ki for FadR | Effect on FadR-DNA Binding |
|---|---|---|
| Oleoyl-CoA | ~5 nM | Strong Inhibition |
| Palmitoyl-CoA | ~5 nM | Strong Inhibition |
| Myristoyl-CoA | ~250 nM | Inhibition |
| Decanoyl-CoA | >1 µM | Weak Inhibition |
Subcellular Compartmentation of Decanoyl Coenzyme a Metabolism
Mitochondrial Localization and Processes of Decanoyl Coenzyme A
Mitochondria are the primary sites for the β-oxidation of medium-chain fatty acids like decanoyl coenzyme A, a process that breaks them down to produce energy. ontosight.aiwikipedia.org
The breakdown of decanoyl-CoA within the mitochondria is a cyclical process involving four key enzymatic reactions:
Dehydrogenation: The first step is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), which converts decanoyl-CoA to trans-2-decenoyl-CoA. reactome.orgreactome.org This reaction involves the removal of two hydrogen atoms.
Hydration: The enzyme enoyl-CoA hydratase then adds a water molecule to trans-2-decenoyl-CoA, forming L-3-hydroxydecanoyl-CoA. ontosight.aireactome.org
Oxidation: L-3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of L-3-hydroxydecanoyl-CoA to 3-ketodecanoyl-CoA. ontosight.aireactome.org
Thiolysis: Finally, β-ketothiolase cleaves 3-ketodecanoyl-CoA into octanoyl-CoA and acetyl-CoA. ontosight.aireactome.org The resulting octanoyl-CoA can then re-enter the β-oxidation spiral for further breakdown, while acetyl-CoA enters the citric acid cycle to generate ATP. ontosight.aiwikipedia.org
The enzymes responsible for these steps, particularly for medium and short-chain fatty acids, are organized in a complex called the mitochondrial trifunctional protein, which is associated with the inner mitochondrial membrane. ontosight.aiwikipedia.orgreactome.org
Table 1: Key Enzymes in Mitochondrial β-Oxidation of Decanoyl-CoA
| Enzyme | Substrate | Product |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Decanoyl-CoA | trans-2-Decenoyl-CoA |
| Enoyl-CoA hydratase | trans-2-Decenoyl-CoA | L-3-Hydroxydecanoyl-CoA |
| L-3-Hydroxyacyl-CoA dehydrogenase | L-3-Hydroxydecanoyl-CoA | 3-Ketodecanoyl-CoA |
| β-Ketothiolase | 3-Ketodecanoyl-CoA | Octanoyl-CoA + Acetyl-CoA |
Peroxisomal Roles in Decanoyl Coenzyme A Metabolism
While mitochondria are the main site for the breakdown of most fatty acids, peroxisomes also play a role, particularly in the metabolism of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. wikipedia.orgnih.govyoutube.com Peroxisomal β-oxidation differs from the mitochondrial pathway in the first step. Instead of acyl-CoA dehydrogenase, peroxisomes utilize an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). mdpi.com
Decanoyl-CoA itself is typically not a primary substrate for peroxisomal β-oxidation under normal conditions. However, peroxisomes are involved in the metabolism of longer-chain fatty acids, which can be shortened to medium-chain acyl-CoAs like decanoyl-CoA. These shortened acyl-CoAs can then be further metabolized. nih.gov
Peroxisomes contain carnitine octanoyltransferase (CROT), which can convert acyl-CoAs to their corresponding acylcarnitines. nih.govresearchgate.net This suggests a mechanism for exporting shortened fatty acids from the peroxisome to the mitochondria for complete oxidation. nih.gov
Cytosolic Presence and Metabolic Relevance of Decanoyl Coenzyme A
Decanoyl coenzyme A can be found in the cytosol, the fluid portion of the cell outside the organelles. nih.govfoxchase.org Its presence in this compartment is significant for several metabolic pathways. Fatty acids are first activated in the cytosol by acyl-CoA synthetases, which convert them into their CoA esters, including decanoyl-CoA. plos.org This activation "traps" the fatty acid within the cell. plos.org
The concentration of free acyl-CoA esters in the cytosol is tightly regulated. nih.gov Decanoyl-CoA in the cytosol can be a substrate for various enzymes and can be directed towards different metabolic fates, including:
Transport into mitochondria for β-oxidation: This is a primary fate for energy production.
Incorporation into complex lipids: Acyl-CoAs are used in the synthesis of triglycerides and phospholipids.
Regulation of cellular processes: Long-chain acyl-CoA esters can act as signaling molecules, influencing the activity of various enzymes and transcription factors. nih.gov
Inter-Organellar Transport Mechanisms of Decanoyl Coenzyme A and Related Species
The transport of decanoyl-CoA and other acyl-CoAs across organellar membranes is a critical and highly regulated process, as these molecules cannot freely diffuse across membranes. wikipedia.orgwikipedia.org
Mitochondrial Transport: The primary mechanism for transporting long-chain fatty acyl-CoAs into the mitochondrial matrix is the carnitine shuttle . nih.govyoutube.com This system involves a series of steps:
Conversion to Acylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) converts the fatty acyl-CoA to a fatty acylcarnitine. nih.govcolumbia.edu While the name suggests palmitoyl-CoA as the primary substrate, CPT1 has a broader specificity and can act on other long-chain acyl-CoAs.
Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane by a specific carrier protein called the carnitine-acylcarnitine translocase. nih.govyoutube.com
Reconversion to Acyl-CoA: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, converts the fatty acylcarnitine back to fatty acyl-CoA, which can then enter the β-oxidation pathway. nih.govcolumbia.edu
For medium-chain fatty acids like decanoic acid, the transport mechanism is less strictly dependent on the carnitine shuttle. Medium-chain fatty acids can cross the mitochondrial membranes more readily than long-chain fatty acids and can be activated to their CoA esters within the mitochondrial matrix.
Peroxisomal Transport: The transport of fatty acids into peroxisomes is facilitated by ATP-binding cassette (ABC) transporters, specifically ABCD1, ABCD2, and ABCD3. nih.gov Once inside, they are activated to their respective acyl-CoA esters. nih.gov
Interplay between Peroxisomes and Mitochondria: As mentioned earlier, peroxisomes shorten very long-chain fatty acids, and the resulting medium-chain acyl-CoAs, such as decanoyl-CoA, or their carnitine derivatives, can be transported to the mitochondria for complete oxidation. nih.gov This highlights the cooperative nature of these two organelles in fatty acid metabolism.
Decanoyl Coenzyme a in Diverse Biological Systems Research
Decanoyl Coenzyme A in Mammalian Cellular Metabolism
In mammalian cells, decanoyl-CoA is a key metabolite in the beta-oxidation of medium-chain fatty acids, a process that occurs primarily within the mitochondria and peroxisomes to generate energy. nih.gov Fatty acids must first be activated by conversion to their acyl-CoA derivatives, a reaction catalyzed by acyl-CoA synthetases. nih.gov
Mitochondrial beta-oxidation of decanoyl-CoA involves a cycle of four enzymatic reactions that shorten the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. nih.govlibretexts.org These products then enter the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP. nih.govimrpress.com In tissues like the heart and skeletal muscle, this pathway is a significant source of energy, especially during periods of fasting or exercise. nih.gov In the liver, the resulting acetyl-CoA can also be used for the synthesis of ketone bodies. nih.gov
Peroxisomes are also involved in the metabolism of fatty acids, particularly very-long-chain fatty acids. nih.gov While the core process is similar to mitochondrial beta-oxidation, some of the enzymes are distinct. nih.gov Decanoyl-CoA also plays a regulatory role, as it has been shown to inhibit the activity of key mitochondrial enzymes such as citrate (B86180) synthase and glutamate (B1630785) dehydrogenase in isolated rat brain mitochondria. caymanchem.com
Table 1: Role of Decanoyl-CoA in Mammalian Cellular Metabolism
| Cellular Location | Metabolic Process | Key Enzymes Involved | Primary Function |
|---|---|---|---|
| Mitochondria | Beta-oxidation | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-hydroxyacyl-CoA Dehydrogenase, Thiolase | Energy production (ATP) through the generation of Acetyl-CoA, NADH, and FADH2. nih.govlibretexts.org |
| Peroxisome | Beta-oxidation | Specialized enzymes for very-long-chain fatty acids. nih.gov | Breakdown of long-chain fatty acids. nih.gov |
| Mitochondria | Enzyme Regulation | Citrate Synthase, Glutamate Dehydrogenase | Inhibition of key metabolic enzymes. caymanchem.com |
Decanoyl Coenzyme A in Prokaryotic Metabolic Pathways
Prokaryotes exhibit vast metabolic diversity, and decanoyl-CoA is a significant molecule in many of their metabolic processes, including fatty acid metabolism and intercellular communication. khanacademy.orglumenlearning.com
In enteric bacteria such as Escherichia coli, fatty acid metabolism is tightly regulated to maintain membrane homeostasis. researchgate.netnih.gov Decanoyl-CoA is an intermediate in the beta-oxidation pathway, which breaks down fatty acids to generate energy and building blocks for other molecules. researchgate.net The transport of long-chain fatty acids across the cell membrane involves the FadL outer membrane protein and the inner membrane-associated FadD, an acyl-CoA synthetase that activates the fatty acid by converting it to its corresponding acyl-CoA, such as decanoyl-CoA. researchgate.net
The regulation of this process is largely controlled by the transcriptional regulator FadR. researchgate.netnih.gov Long-chain acyl-CoAs, including decanoyl-CoA, act as signaling molecules that bind to FadR, preventing it from repressing the genes of the fatty acid degradation (fad) operon. caymanchem.comresearchgate.netnih.gov This allows the bacterium to switch to utilizing fatty acids as a carbon source when they are available.
Decanoyl-CoA serves as a precursor in the biosynthesis of signaling molecules for quorum sensing, a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.gov This process is crucial for the virulence of many pathogenic bacteria, including Pseudomonas aeruginosa. nih.govjlabphy.org
Table 2: Decanoyl-CoA in Prokaryotic Processes
| Process | Organism Example | Role of Decanoyl-CoA | Key Proteins/Regulators |
|---|---|---|---|
| Fatty Acid Degradation | Escherichia coli | Intermediate in beta-oxidation and regulatory molecule. researchgate.net | FadL, FadD, FadR. researchgate.net |
| Quorum Sensing | Vibrio cholerae | Substrate for autoinducer synthesis. nih.gov | CqsA. nih.gov |
In fungi, such as the yeast Saccharomyces cerevisiae, decanoyl-CoA is also an intermediate in fatty acid metabolism. hmdb.ca It can be synthesized from decanoic acid and coenzyme A and is a substrate for further metabolic reactions. hmdb.ca In the context of fatty acid synthesis, decanoyl-CoA can act as a "primer" for the fatty acid elongation system. ebi.ac.uk
Decanoyl Coenzyme A in Plant Metabolism
Plants utilize fatty acids for a variety of purposes, including energy storage in seeds and as components of cellular membranes. nih.gov
In plants, fatty acid oxidation, or beta-oxidation, occurs primarily in peroxisomes and to some extent in mitochondria, particularly during seed germination to provide energy for the growing seedling. cdlib.org The process is initiated by the activation of fatty acids to their acyl-CoA esters, including decanoyl-CoA, by acyl-CoA synthetases. nih.govcdlib.org The subsequent steps of beta-oxidation in plants mirror those in mammals and bacteria, involving a series of enzymatic reactions that break down the fatty acyl-CoA into acetyl-CoA. cdlib.org This acetyl-CoA can then be used in the glyoxylate (B1226380) cycle and other metabolic pathways to support growth. cdlib.org
Fatty Acid Synthesis and Elongation in Plant Tissues
While de novo fatty acid synthesis in plant plastids produces mainly palmitoyl-ACP (16:0) and stearoyl-ACP (18:0), Decanoyl-CoA can be a substrate for the fatty acid elongation (FAE) system located in the endoplasmic reticulum. aocs.orgnih.gov This system is responsible for producing VLCFAs (longer than 18 carbons) that are precursors for various lipids, including cuticular waxes and suberin. nih.gov
The FAE is a multi-enzyme complex with four core reactions:
Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), which determines the substrate specificity. nih.gov
First Reduction: Catalyzed by 3-ketoacyl-CoA reductase (KCR). nih.gov
Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD). nih.gov
Second Reduction: Catalyzed by trans-2,3-enoyl-CoA reductase (ECR). nih.gov
Decanoyl-CoA could theoretically enter this pathway and be elongated by two-carbon units from malonyl-CoA in successive cycles. peerj.com Additionally, plant mitochondria have their own fatty acid synthesis system (mtFAS), which is also a Type II system using ACP and is primarily dedicated to producing octanoyl-ACP for lipoic acid synthesis. phytomorphology.comphytomorphology.com
Advanced Research Methodologies for Decanoyl Coenzyme a Studies
Biochemical and Enzymatic Assay Development and Applications
Biochemical and enzymatic assays are fundamental to understanding the functional roles of decanoyl coenzyme A. These assays are designed to measure the activity of enzymes that utilize, produce, or are inhibited by decanoyl-CoA.
Decanoyl coenzyme A is a key substrate and intermediate in fatty acid metabolism. chemimpex.com For instance, it serves as a primer for the fatty acid elongation system in organisms like Mycobacterium smegmatis. medchemexpress.comabmole.com Assays developed to study this process often monitor the incorporation of labeled precursors into longer-chain fatty acids in the presence of decanoyl-CoA. Furthermore, decanoyl coenzyme A monohydrate has been employed in assays for human diacylglycerol acyltransferase 1 and 2. sigmaaldrich.com It also plays a role in the synthesis of bioactive lipids, making it a valuable tool in metabolic engineering projects. chemimpex.com
Commercially available coenzyme A assay kits provide a more general approach to quantifying CoA levels. bioassaysys.comabcam.comnovusbio.com These kits often employ a multi-step enzymatic reaction that results in a detectable colorimetric or fluorometric signal proportional to the amount of CoA present. bioassaysys.comabcam.com In one such method, CoA is first converted to acyl-CoA, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a probe to generate a signal. abcam.com
Decanoyl-CoA has also been shown to inhibit the activity of key mitochondrial enzymes. In isolated rat brain mitochondria, it inhibits citrate (B86180) synthase and glutamate (B1630785) dehydrogenase with IC50 values of 437 µM and 420 µM, respectively. glpbio.com
Table 1: Examples of Enzymatic Assays Involving Decanoyl Coenzyme A
| Enzyme/System | Organism/Source | Role of Decanoyl-CoA | Assay Principle | Reference(s) |
| Fatty Acid Elongation System | Mycobacterium smegmatis | Primer | Monitoring incorporation of labeled precursors | medchemexpress.comabmole.com |
| Diacylglycerol Acyltransferase 1 & 2 | Human | Substrate | Measurement of product formation | sigmaaldrich.com |
| Citrate Synthase | Rat Brain Mitochondria | Inhibitor | Measurement of decreased enzyme activity | glpbio.com |
| Glutamate Dehydrogenase | Rat Brain Mitochondria | Inhibitor | Measurement of decreased enzyme activity | glpbio.com |
Analytical Chemistry Techniques for Decanoyl Coenzyme A Detection and Quantification
Precise and sensitive analytical methods are essential for the detection and quantification of decanoyl coenzyme A in biological samples. Mass spectrometry and chromatographic techniques are the cornerstones of these analytical approaches. psu.edu
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) offers high sensitivity and specificity for the analysis of decanoyl-CoA and other acyl-CoA species. psu.edu Various MS-based methods have been developed for this purpose. The presence of adenosine (B11128) in the coenzyme A structure allows for effective ionization and fragmentation, leading to characteristic mass spectra that can be used for identification and quantification. nih.gov Experimental mass spectral data for decanoyl-coenzyme A is available in public databases, often including tandem mass spectrometry (MS/MS) data which provides structural information. mzcloud.org
Chromatographic Separations (e.g., HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of coenzyme A and its derivatives from complex biological matrices. psu.edunih.gov Reverse-phase HPLC (RP-HPLC) is particularly effective, separating CoA compounds based on the hydrophobicity of their acyl chains. psu.edu Detection is typically achieved by monitoring the UV absorbance of the adenine (B156593) ring at approximately 254-260 nm. psu.edu
HPLC methods have been developed for the simultaneous determination of multiple CoA species, including decanoyl-CoA, in various biological samples such as cultured cells, tissues, and plasma. psu.edunih.gov The detection limit for these methods is in the picomole range. psu.edu The retention times of different acyl-CoAs on an HPLC column are dependent on the length and saturation of the fatty acyl chain, allowing for their separation and individual quantification. For instance, a method has been described for the simultaneous determination of CoA and acetyl-CoA with a coefficient of variation of less than 1% for standard solutions and 1-3% for deproteinized biological samples. nih.gov
Table 2: Comparison of Analytical Techniques for Decanoyl-CoA Analysis
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High sensitivity and specificity; provides structural information. | Can be complex and require specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties. | Robust and reliable; allows for simultaneous quantification of multiple analytes. | May have lower sensitivity than MS; potential for co-elution of compounds. |
Molecular and Genetic Manipulation Strategies
To fully understand the metabolic pathways involving decanoyl coenzyme A, researchers employ molecular and genetic manipulation techniques. These strategies allow for the investigation of the function of specific genes and proteins related to decanoyl-CoA metabolism.
Gene Knockout and Overexpression Models
The targeted disruption or overexpression of genes encoding enzymes that act on decanoyl-CoA provides valuable insights into its physiological roles. For example, creating knockout models for acyl-CoA dehydrogenases (ACADs) and acyl-CoA thioesterases (ACOTs) can reveal the consequences of impaired decanoyl-CoA metabolism. nih.govnih.gov
Studies on mice with a targeted disruption of the long-chain acyl-CoA dehydrogenase (LCAD) gene have demonstrated the critical role of this enzyme in fatty acid oxidation. nih.govpnas.org These knockout mice exhibit severe metabolic abnormalities, highlighting the importance of proper acyl-CoA metabolism. nih.govpnas.org Similarly, knockout of the acyl-CoA thioesterase 7 (ACOT7) gene has been shown to alter the profiles of fatty acyl-CoAs. nih.gov
Conversely, overexpression of enzymes involved in decanoyl-CoA metabolism can be used to study the effects of increased flux through a particular metabolic pathway. nih.gov
Recombinant Protein Expression and Characterization
The expression of recombinant proteins in systems like E. coli allows for the production of large quantities of specific enzymes for detailed characterization. nih.govyoutube.com This approach is crucial for studying the kinetics, substrate specificity, and structure of enzymes that interact with decanoyl coenzyme A. nih.govwisc.edu
For instance, recombinant human acyl-CoA-binding protein (ACBP) has been expressed and purified to study its binding affinity for long-chain acyl-CoA esters. nih.gov Similarly, acyl-CoA dehydrogenases involved in steroid metabolism have been purified and characterized, revealing unique structural and functional properties. nih.gov The characterization of these recombinant enzymes often involves the use of the analytical techniques described in the previous sections to measure substrate turnover and product formation. nih.govmdpi.com
Subcellular Fractionation and Imaging Techniques for Localization
The precise location of Decanoyl coenzyme A within a cell is critical to its function, determining its access to specific enzymes and metabolic pathways. To determine this distribution, researchers employ sophisticated methodologies, primarily centered on subcellular fractionation coupled with advanced analytical techniques.
Subcellular fractionation is a cornerstone technique used to isolate various organelles and cellular compartments. thermofisher.com The process begins with the gentle lysis of cells to break the outer membrane while keeping the organelles intact. Following lysis, differential centrifugation is applied, a method that separates components based on their size and density. researchgate.net A low-speed spin, for instance, pellets the largest components, primarily the nuclei. The resulting supernatant is then subjected to successively higher speeds of centrifugation to sequentially pellet mitochondria, microsomes, and finally, the cytosol. researchgate.netnih.gov
To achieve greater purity and resolve organelles with similar densities, density gradient centrifugation is often used. In this method, the mixed organelle suspension is layered onto a gradient of a dense medium, such as iodixanol, and centrifuged at high speed. researchgate.net Each organelle migrates to a point in the gradient that matches its own buoyant density, allowing for their clean separation.
A significant challenge in quantifying metabolites like Decanoyl-CoA in these fractions is potential contamination and metabolic changes during the lengthy isolation procedure. To address this, methods like Stable Isotope Labeling of Essential nutrients in cell Culture-Subcellular Fractionation (SILEC-SF) have been developed. nih.govscispace.com This approach uses isotope-labeled internal standards that are introduced at the beginning of the fractionation process. By tracking these standards, researchers can correct for sample loss and analytical variability, enabling highly accurate quantification of acyl-CoAs in each compartment via liquid chromatography-mass spectrometry. nih.gov Studies using such methods have revealed distinct acyl-CoA profiles in different compartments, such as the nucleus and cytosol, highlighting the compartmentalized nature of metabolism. nih.govscispace.com
Directly visualizing Decanoyl-CoA in living cells through imaging is currently a major technical challenge due to its small size and lack of a native fluorescent signal. However, the quantitative data from fractionation provides robust evidence of its localization.
Table 1: Illustrative Subcellular Distribution of Acyl-CoAs as Determined by Fractionation and Mass Spectrometry This table represents a hypothetical distribution based on principles described in quantitative metabolomics studies.
| Subcellular Compartment | Key Associated Pathways | Relative Abundance of Decanoyl-CoA (Hypothetical) |
| Mitochondria | Beta-oxidation, TCA Cycle | High |
| Cytosol | Fatty Acid Synthesis, Protein Acylation | Moderate |
| Nucleus | Histone Acylation, Gene Regulation | Low to Moderate |
| Peroxisomes | Very Long Chain Fatty Acid Oxidation | Moderate to High |
In Vitro and Ex Vivo Model Systems for Metabolic Pathway Elucidation
To understand the specific role of Decanoyl coenzyme A in metabolic networks, researchers utilize a variety of in vitro and ex vivo model systems. These models allow for the study of metabolic pathways under controlled and reproducible conditions, free from the systemic complexities of a whole organism. nih.gov
In Vitro Models
In vitro systems are built from purified components, ranging from single enzymes to reconstructed multi-step pathways. A primary application is in enzyme kinetics, where Decanoyl-CoA can be supplied as a substrate or a potential inhibitor to a purified enzyme. For example, studies using mitochondria isolated from rat brain have demonstrated that Decanoyl-CoA inhibits the activity of key metabolic enzymes, including citrate synthase and glutamate dehydrogenase. caymanchem.com This type of assay allows for the precise determination of inhibitory constants (IC50 values), providing quantitative data on how Decanoyl-CoA can regulate metabolic flux.
Ex Vivo Models
Ex vivo models use intact tissues or cells that have been removed from an organism and are maintained in a viable state in the laboratory. nih.gov These models, which include tissue slices, primary cell cultures, and tissue explants, retain the cellular architecture and complexity of the original tissue, offering a more physiologically relevant context than purely in vitro systems. nih.govnih.gov
In these systems, researchers can trace the metabolism of specific molecules. For example, by supplying cultured liver cells or isolated fat cells with decanoic acid, scientists can follow its conversion to Decanoyl-CoA and its subsequent fate—whether it is oxidized for energy, used for synthesis of more complex lipids, or involved in other modifications. nih.gov These studies provide critical insights into how different cell types handle medium-chain fatty acids and the role Decanoyl-CoA plays within a complex, pre-existing metabolic network. Comparing results from in vitro and ex vivo models helps to bridge the gap between molecular interactions and cellular function. nih.gov
Table 2: Comparison of Model Systems for Studying Decanoyl-CoA Metabolism
| Model System | Type | Components | Research Application | Example Finding |
| Isolated Mitochondria | In Vitro | Purified mitochondria from tissue (e.g., rat brain) | Enzyme inhibition studies | Decanoyl-CoA inhibits citrate synthase and glutamate dehydrogenase. caymanchem.com |
| Purified Enzymes | In Vitro | Recombinant or purified enzymes | Elucidation of specific reaction mechanisms | Decanoyl-CoA acts as a primer for fatty acid elongation in M. smegmatis. medchemexpress.com |
| Isolated Adipocytes | Ex Vivo | Primary fat cells from tissue | Study of fatty acid uptake and lipolysis | Allows comparison of in vivo and in vitro fatty acid metabolism. nih.gov |
| Tissue Explants | Ex Vivo | Small pieces of viable tissue cultured in vitro | Investigation of metabolism in an intact tissue microenvironment | Preserves 3D architecture and cell-cell interactions for short-term studies. nih.gov |
Emerging Research Avenues and Future Perspectives in Decanoyl Coenzyme a Biology
Unraveling Novel Decanoyl Coenzyme A-Interacting Proteins and Pathways
The biological functions of decanoyl-CoA are mediated through its interactions with a diverse array of proteins. While its role as a substrate in fatty acid β-oxidation is well-established, recent research is identifying a broader network of interacting proteins and associated pathways. These interactions are key to understanding the full spectrum of decanoyl-CoA's influence on cellular processes.
A primary example of a well-characterized decanoyl-CoA interacting protein is the fatty acid metabolism regulator protein (FadR) in Escherichia coli. FadR is a transcription factor that dually regulates fatty acid metabolism; it represses genes involved in fatty acid degradation and activates those for biosynthesis. nih.gov The binding of long-chain acyl-CoAs, including decanoyl-CoA, to FadR inhibits its ability to bind DNA, thereby derepressing the degradation pathway and deactivating the biosynthetic pathway. nih.gov This interaction is characterized by a high affinity, with the dissociation constant (Kd) for various long-chain acyl-CoAs ranging from 50 to 400 nM. nih.gov Specifically, the inhibition constant (Ki) for decanoyl-CoA binding to the FadR promoter in E. coli has been reported to be 2 µM. caymanchem.com
Beyond transcriptional regulation, decanoyl-CoA and other acyl-CoAs are known to influence the activity of various enzymes through allosteric interactions. For instance, decanoyl-CoA has been shown to inhibit the activity of citrate (B86180) synthase and glutamate (B1630785) dehydrogenase in rat brain mitochondria. caymanchem.com This highlights its role in modulating central carbon metabolism. The exploration of the acyl-CoA-binding proteome is an active area of research, with techniques such as affinity chromatography coupled with mass spectrometry being employed to identify novel interacting partners. sigmaaldrich.com These studies are crucial for mapping the complete interaction landscape of decanoyl-CoA and understanding its regulatory influence on diverse cellular pathways.
Interactive Data Table: Known Decanoyl Coenzyme A-Interacting Proteins
| Protein | Organism | Function | Binding Affinity (Ki/Kd) | Experimental Method |
| Fatty acid metabolism regulator protein (FadR) | Escherichia coli | Transcription factor regulating fatty acid metabolism. nih.govuniprot.org | 2 µM (Ki) caymanchem.com | Not specified in the provided text. |
| Citrate Synthase | Rat (brain mitochondria) | Enzyme in the citric acid cycle. caymanchem.com | 437 µM (IC50) caymanchem.com | Not specified in the provided text. |
| Glutamate Dehydrogenase | Rat (brain mitochondria) | Enzyme in amino acid metabolism. caymanchem.com | 420 µM (IC50) caymanchem.com | Not specified in the provided text. |
| Proline Endopeptidase (PEPase) | Rat (liver cytosol) | Protease. ebi.ac.uk | 9 µM (Ki) ebi.ac.uk | Fluorescence quenching ebi.ac.uk |
Structural Biology and Mechanistic Insights into Decanoyl Coenzyme A Enzymes
Understanding the three-dimensional structures of enzymes that bind and process decanoyl-CoA is fundamental to elucidating their catalytic mechanisms and substrate specificity. X-ray crystallography and other structural biology techniques have provided detailed snapshots of these molecular machines, revealing the intricate interactions that govern their function.
A key class of enzymes that utilize decanoyl-CoA are the acyl-CoA dehydrogenases (ACADs), which catalyze the first step of fatty acid β-oxidation. wikipedia.org These enzymes exhibit specificity for acyl-CoAs of different chain lengths. wikipedia.org Structural studies of medium-chain acyl-CoA dehydrogenase (MCAD) have revealed a homotetrameric structure where each subunit contains a flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.org The mechanism involves a glutamate residue abstracting a proton from the alpha-carbon of the acyl-CoA substrate, facilitated by hydrogen bonding to the FAD cofactor. wikipedia.org
The structural basis for the regulation of transcription factor FadR by acyl-CoAs has also been elucidated. The structure of FadR in complex with myristoyl-CoA, a close analog of decanoyl-CoA, shows that the acyl-CoA binds to a C-terminal domain, inducing a significant conformational change that alters the separation of the N-terminal DNA-binding domains, thereby preventing DNA binding. nih.gov
Furthermore, the study of enzymes like acetyl-CoA synthetase (ACS), which can be engineered to accept longer-chain fatty acids, provides insights into substrate specificity. acs.org Structural modeling and rational mutagenesis of the carboxylate binding pocket of ACS have successfully altered its specificity from acetate (B1210297) to longer-chain carboxylates. acs.org These studies not only deepen our understanding of enzyme function but also provide a roadmap for engineering novel biocatalysts.
Interactive Data Table: Enzymes Utilizing or Inhibited by Decanoyl Coenzyme A
| Enzyme | EC Number | Pathway | Role of Decanoyl-CoA | Kinetic Parameters |
| Acyl-CoA Dehydrogenase (Medium Chain) | 1.3.8.7 | Fatty Acid Beta-Oxidation | Substrate | Not specified in the provided text. |
| Citrate Synthase | 2.3.3.1 | Citric Acid Cycle | Inhibitor caymanchem.com | IC50 = 437 µM caymanchem.com |
| Glutamate Dehydrogenase | 1.4.1.2 | Amino Acid Metabolism | Inhibitor caymanchem.com | IC50 = 420 µM caymanchem.com |
| Proline Endopeptidase | 3.4.21.26 | Proteolysis | Inhibitor ebi.ac.uk | Ki = 9 µM ebi.ac.uk |
| Acetyl-CoA Synthetase (engineered) | 6.2.1.1 | Fatty Acid Activation | Product (from decanoic acid) | Not specified in the provided text. |
High-Throughput Omics Approaches for Decanoyl Coenzyme A Metabolomics and Flux Analysis
The advent of high-throughput "omics" technologies, particularly metabolomics and fluxomics, has revolutionized the study of cellular metabolism. These approaches allow for the comprehensive analysis of metabolites like decanoyl-CoA and the dynamic flow of carbon through metabolic pathways.
Metabolomics, the large-scale study of small molecules, enables the quantification of acyl-CoA species in various biological samples. High-resolution mass spectrometry-based methods have been developed for the robust profiling of acyl-CoAs, revealing widespread changes in their levels in response to nutritional stress. nih.gov For example, studies have shown that high-fat diets lead to an increase in C16 and C18 acyl-CoA levels in the liver. nih.gov Untargeted metabolomics can also identify unexpected metabolic changes and has been proposed as a tool for guiding high-throughput model improvement in systems biology. sigmaaldrich.com
Metabolic flux analysis (MFA) provides a quantitative description of the rates of metabolic reactions. While traditional MFA requires a pseudo-steady state, dynamic MFA (dMFA) has been developed to analyze transient cultures. researchgate.net These techniques are crucial for understanding how metabolic pathways, including those involving decanoyl-CoA, are rewired under different conditions or in response to genetic modifications. For instance, MFA can be used to visualize the increased flux through the citric acid cycle when acetate is the primary carbon source compared to glucose. biorxiv.org
Interactive Data Table: High-Throughput Omics Studies Involving Acyl-CoAs
| Omics Approach | Study Focus | Key Finding Regarding Acyl-CoAs | Organism/System |
| High-Resolution Metabolomics | Acyl-CoA profiling in response to diet | High-fat diet increases long-chain acyl-CoA levels in the liver. nih.gov | Not specified in the provided text. |
| Untargeted Metabolomics | Guiding high-throughput model improvement | Metabolic profiles can reveal consequences of gene deletions on metabolic reconfiguration. sigmaaldrich.com | Saccharomyces cerevisiae |
| Dynamic Metabolic Flux Analysis (dMFA) | Analysis of transient cultures | Allows for the quantification of metabolic fluxes during shifts in limiting substrates. researchgate.net | Escherichia coli |
| High-Throughput Screening (HTS) | Discovery of enzyme inhibitors | Mass spectrometry-based HTS identified numerous small molecule inhibitors of stearoyl-CoA desaturase 1. acs.org | Rat liver microsomes |
Evolutionary and Comparative Biochemistry of Decanoyl Coenzyme A Metabolism
The pathways involving decanoyl-CoA are ancient and have undergone significant evolution across the domains of life. Comparative genomics and biochemistry provide a powerful lens through which to study the conservation and divergence of these metabolic networks.
The acyl-CoA dehydrogenase (ACAD) family of enzymes, central to fatty acid degradation, is found in archaea, bacteria, and eukaryotes, indicating its origin in a common ancestor. nih.gov Phylogenetic analysis reveals a dynamic evolutionary history with numerous gene duplications, secondary losses, and even lateral gene transfer events. nih.gov For instance, eukaryotic ACADs are more closely related to bacterial ACADs, consistent with an endosymbiotic origin. nih.gov
Comparative genomics has also been instrumental in identifying the transcriptional regulators of fatty acid metabolism in different bacterial lineages. While FadR is the primary regulator in gammaproteobacteria, other regulators like PsrA and FadP control these pathways in other proteobacteria. researchgate.net This highlights the variability of regulatory systems associated with a conserved metabolic pathway.
Furthermore, the substrate specificity of enzymes like acyl-CoA synthetases has evolved to accommodate a wide range of fatty acids. wikipedia.org Studies on the evolution of these enzymes can provide insights into how metabolic pathways adapt to different environmental niches and substrate availability. By comparing the fatty acid metabolism pathways in different organisms, such as in different subtypes of renal cell carcinoma, researchers can identify key differences that may have clinical relevance. nih.govnih.gov
Interactive Data Table: Comparative Aspects of Decanoyl-CoA Metabolism
| Feature | Organism Group 1 | Organism Group 2 | Key Difference |
| Fatty Acid Degradation Regulation | Gammaproteobacteria (e.g., E. coli) | Beta- and Alphaproteobacteria | Primarily regulated by FadR in Gammaproteobacteria, versus PsrA, FadP, or LiuR in others. researchgate.net |
| Acyl-CoA Dehydrogenase Family | Eukaryotes | Bacteria | Eukaryotic ACADs are phylogenetically closer to bacterial ACADs, suggesting endosymbiotic origin. nih.gov |
| Fatty Acid Metabolism in Cancer | Pan-renal cell carcinoma subtypes | Normal kidney tissue | Abnormal downregulation of the fatty acid metabolism pathway is observed in cancer subtypes. nih.govnih.gov |
Therapeutic and Biotechnological Implications Derived from Decanoyl Coenzyme A Research
The central role of decanoyl-CoA in metabolism makes it and its associated pathways attractive targets for therapeutic and biotechnological applications. Research in this area is focused on developing new drugs, diagnostic tools, and biocatalytic processes.
In the therapeutic arena, enzymes involved in acyl-CoA metabolism are being explored as drug targets for various diseases. For example, inhibitors of stearoyl-CoA desaturase 1 (SCD1) are being investigated for the treatment of metabolic disorders like type 2 diabetes. acs.org High-throughput screening (HTS) assays have been developed to identify small molecule inhibitors of such enzymes. acs.orgnih.govamerigoscientific.comeddc.sg The modulation of acetyl-CoA metabolism is also being explored as a therapeutic strategy for cancer. ymdb.ca
In biotechnology, there is significant interest in engineering microorganisms for the production of valuable chemicals derived from fatty acids. This often involves modifying fatty acid metabolism to channel intermediates like decanoyl-CoA towards the desired product. For instance, Saccharomyces cerevisiae has been engineered to produce 1-octanol (B28484), a biofuel precursor, by expressing an engineered fatty acid synthase and a carboxylic acid reductase. nih.gov
The development of biosensors for acyl-CoAs is another important area of biotechnological research. Genetically encoded fluorescent biosensors are being created to visualize and measure the levels of specific acyl-CoAs, such as acetyl-CoA and malonyl-CoA, in living cells. biorxiv.orgnih.govbiorxiv.org These tools are invaluable for studying metabolic dynamics and for high-throughput screening of engineered microbial strains. nih.govnih.gov
Interactive Data Table: Therapeutic and Biotechnological Applications
| Application Area | Specific Example | Target/Mechanism | Potential Impact |
| Therapeutics | Development of SCD1 inhibitors | Inhibition of stearoyl-CoA desaturase 1 | Treatment of metabolic disorders like type 2 diabetes. acs.org |
| Targeting acetyl-CoA metabolism in cancer | Modulation of enzymes involved in acetyl-CoA synthesis and utilization | Novel cancer therapies. ymdb.ca | |
| Biotechnology | Biofuel production | Engineering S. cerevisiae to produce 1-octanol from fatty acid precursors. nih.gov | Sustainable production of advanced biofuels. |
| Biosensor development | Creation of genetically encoded fluorescent biosensors for acyl-CoAs. biorxiv.orgnih.govbiorxiv.org | Real-time monitoring of metabolic fluxes and high-throughput screening. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Decanoyl coenzyme A (triammonium) in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical acylation of coenzyme A with decanoic acid, followed by purification via ion-exchange chromatography. Characterization requires mass spectrometry (MS) for molecular weight verification (e.g., C₃₉H₇₇N₁₀O₁₇P₃S, MW 1083.07) and nuclear magnetic resonance (NMR) to confirm structural integrity, particularly for the decanoyl moiety and triammonium counterions. Solvent purity is critical; use freshly distilled THF or DMF to avoid side reactions .
Q. How should Decanoyl coenzyme A (triammonium) be solubilized and stored to maintain stability in experimental assays?
- Methodological Answer : For in vitro studies, dissolve in DMSO (10–50 mg/mL stock solutions) or aqueous buffers (pH 7.4) with sonication. For in vivo applications, use formulations like DMSO:Tween 80:Saline (10:5:85) or PEG300-based mixtures to enhance bioavailability. Store lyophilized powder at -20°C (3 years) or -80°C (6 months). Avoid freeze-thaw cycles to prevent degradation .
Q. What analytical techniques are used to quantify Decanoyl coenzyme A (triammonium) in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For metabolic studies, isotopically labeled internal standards (e.g., ¹³C or ²H analogs) improve accuracy. UV-Vis spectroscopy at 260 nm (adenine absorbance) provides rapid quantification but may lack specificity in complex samples .
Advanced Research Questions
Q. How does Decanoyl coenzyme A (triammonium) participate in enzymatic mechanisms, such as in bacterial quorum sensing?
- Methodological Answer : In Vibrio cholerae, Decanoyl coenzyme A serves as a substrate for CqsA synthase, which catalyzes the formation of the quorum-sensing molecule CAI-1 (3-hydroxytridecan-4-one). To study this, perform in vitro enzyme assays with purified CqsA and monitor product formation via GC-MS or HPLC. Kinetic parameters (e.g., Kₘ, Vₘₐₓ) can be determined using substrate saturation curves .
Q. What experimental designs are optimal for investigating Decanoyl coenzyme A (triammonium)'s role in lipid metabolism or post-translational modifications?
- Methodological Answer : Use radiolabeled [¹⁴C]-Decanoyl coenzyme A to track its incorporation into lipid bilayers or acylated proteins. For post-translational modification studies, combine siRNA knockdown of acyltransferases (e.g., DHHC family) with immunofluorescence to visualize subcellular localization changes. Control experiments should include competitive inhibitors like 2-hydroxymyristic acid to confirm specificity .
Q. How can researchers resolve contradictions in reported biological activities of Decanoyl coenzyme A (triammonium) across studies?
- Methodological Answer : Discrepancies may arise from differences in solvent formulations (e.g., DMSO vs. saline) or cell membrane permeability. Conduct side-by-side assays under standardized conditions, varying only the parameter (e.g., concentration, vehicle). Meta-analyses of published data using tools like PRISMA guidelines can identify confounding variables (e.g., batch-to-batch variability in commercial preparations) .
Data and Reproducibility
Q. What protocols ensure reproducibility in experiments involving Decanoyl coenzyme A (triammonium)?
- Methodological Answer : Document solvent preparation (e.g., exact ratios of DMSO:PEG300:Tween 80) and storage conditions meticulously. Use internal controls like citrate synthase inhibition assays (IC₅₀ 0.4–1.6 mM) to validate batch consistency. Share raw spectral data (NMR, MS) and statistical codes in supplementary materials to facilitate peer validation .
Q. How can researchers design dose-response studies to evaluate Decanoyl coenzyme A (triammonium)'s effects on cellular pathways?
- Methodological Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 μM) to capture threshold and saturation effects. For transcriptional regulation studies (e.g., hypoxia-responsive genes), pair qRT-PCR with luciferase reporters under hypoxia-mimetic conditions (e.g., CoCl₂ treatment). Normalize data to housekeeping genes and include vehicle-only controls to exclude solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
